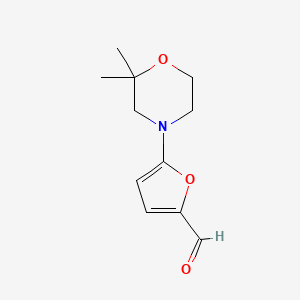

5-(2,2-Dimethylmorpholin-4-yl)furan-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2,2-Dimethylmorpholin-4-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . This compound is a furan derivative, characterized by the presence of a furan ring substituted with a morpholine moiety and an aldehyde group. It is known for its unique blend of reactivity and stability, making it a valuable asset in various research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethylmorpholin-4-yl)furan-2-carbaldehyde typically involves multi-component reactions. One common method is the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux in acetic acid . This method yields the desired compound in good to high yields and short reaction times. The structures of the prepared compounds are confirmed using elemental analysis and spectral data such as mass spectrometry, IR, 1H-NMR, and 13C-NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,2-Dimethylmorpholin-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products Formed

Oxidation: Formation of 5-(2,2-Dimethylmorpholin-4-yl)furan-2-carboxylic acid.

Reduction: Formation of 5-(2,2-Dimethylmorpholin-4-yl)furan-2-methanol.

Substitution: Formation of various substituted furan derivatives depending on the substituents used.

Wissenschaftliche Forschungsanwendungen

5-(2,2-Dimethylmorpholin-4-yl)furan-2-carbaldehyde has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-(2,2-Dimethylmorpholin-4-yl)furan-2-carbaldehyde is primarily related to its ability to interact with biological molecules. The furan ring and morpholine moiety can form hydrogen bonds and other non-covalent interactions with target proteins, affecting their function. The aldehyde group can also participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications in their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Furan-2-carbaldehyde: A simpler furan derivative with an aldehyde group but lacking the morpholine moiety.

Morpholine-4-carbaldehyde: Contains the morpholine moiety but lacks the furan ring.

5-Methylfuran-2-carbaldehyde: Similar structure but with a methyl group instead of the dimethylmorpholine moiety.

Uniqueness

5-(2,2-Dimethylmorpholin-4-yl)furan-2-carbaldehyde is unique due to the presence of both the furan ring and the morpholine moiety, which confer distinct chemical and biological properties.

Biologische Aktivität

5-(2,2-Dimethylmorpholin-4-yl)furan-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a furan ring and a dimethylmorpholine moiety , which contribute to its chemical reactivity and biological properties. The molecular formula is C11H15N1O2 with a molecular weight of approximately 195.25 g/mol. The presence of the furan ring is significant for its potential interactions in biological systems.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The furan ring facilitates hydrogen bonding and hydrophobic interactions , which may modulate the activity of specific proteins involved in disease pathways. Ongoing studies aim to elucidate these interactions further.

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties . For example, studies have shown that similar furan derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus, Escherichia coli | |

| Furan derivatives | Antibacterial | Pseudomonas aeruginosa |

In a comparative study, the compound demonstrated moderate to good activity against standard bacterial strains when tested using the cup plate method.

Anticancer Properties

The anticancer potential of this compound has also been explored. Morpholine-containing compounds are known for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.

Case Study: Cytotoxicity Assays

In vitro assays have been conducted to assess the cytotoxic effects on cancer cell lines. The results indicated that the compound exhibits selective toxicity towards cancer cells while maintaining low toxicity towards normal cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(Dimethylamino)methylfuran-2-carbaldehyde | Dimethylamino group | Moderate antimicrobial activity |

| 5-(Morpholinomethyl)furan-2-carbaldehyde | Morpholine instead of dimethylmorpholine | Enhanced anticancer properties |

| 5-(3,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde | Different morpholine substitution | Notable antibacterial effects |

The comparison highlights how variations in substituents can significantly influence the biological activity of these compounds.

Eigenschaften

Molekularformel |

C11H15NO3 |

|---|---|

Molekulargewicht |

209.24 g/mol |

IUPAC-Name |

5-(2,2-dimethylmorpholin-4-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H15NO3/c1-11(2)8-12(5-6-14-11)10-4-3-9(7-13)15-10/h3-4,7H,5-6,8H2,1-2H3 |

InChI-Schlüssel |

NWOXRSDEDHZLHA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CN(CCO1)C2=CC=C(O2)C=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.